



Application Notes and Protocols: STING Agonist-33 for In Vivo Imaging Studies

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Compound of Interest		
Compound Name:	STING agonist-33	
Cat. No.:	B15611981	Get Quote

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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-tumor and anti-viral immune response.[1] Pharmacological activation of STING using agonists has emerged as a promising strategy in cancer immunotherapy.[2][3][4] **STING Agonist-33** is a novel, potent, and specific activator of the STING pathway designed for preclinical in vivo studies. These application notes provide an overview of **STING Agonist-33** and detailed protocols for its use in in vivo imaging to monitor immune activation and therapeutic efficacy.

In vivo imaging offers a non-invasive method to assess the pharmacodynamic effects of STING agonists, providing valuable insights into the magnitude, duration, and location of immune activation.[5][6][7][8] Techniques such as Positron Emission Tomography (PET) with tracers like 18F-FDG can visualize metabolic changes in immune cells and tissues following STING activation.[5][6][7][8]

Mechanism of Action: The STING Signaling Pathway

STING is an endoplasmic reticulum (ER)-associated protein that functions as a signaling adaptor.[1][9] The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral or bacterial infection, as well as cellular damage and cancer.[1][10]

Methodological & Application



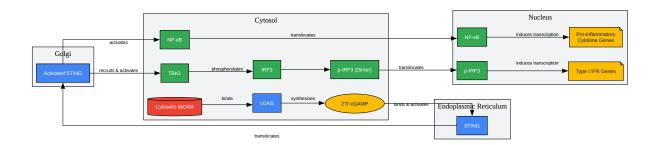


The key steps in the STING signaling pathway are:

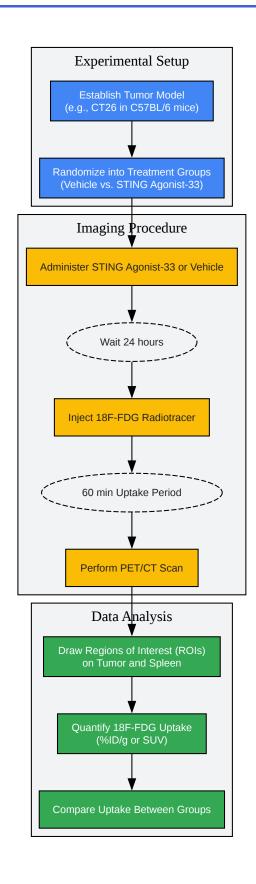
- cGAS Activation: Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS),
 which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][11]
- STING Activation and Translocation: cGAMP binds to STING, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[1][12]
- TBK1 and IRF3 Recruitment and Phosphorylation: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor interferon regulatory factor 3 (IRF3).[1][11][13]
- Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][10]
- NF-κB Activation: STING activation also leads to the activation of the NF-κB transcription factor, further promoting the expression of inflammatory genes.[10][2]

This cascade of events results in the recruitment and activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, leading to a robust antitumor immune response.[3][14]









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